1-(Trifluoromethyl)naphthalene-2-carboxaldehyde
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Overview
Description
1-(Trifluoromethyl)naphthalene-2-carboxaldehyde is a fluorinated aromatic aldehyde with the molecular formula C12H7F3O and a molecular weight of 224.18 g/mol . This compound is characterized by the presence of a trifluoromethyl group attached to the naphthalene ring, which significantly influences its chemical properties and reactivity.
Preparation Methods
One common method is the metalation of 1- and 2-(trifluoromethyl)naphthalenes using organometallic or lithium dialkylamide-type bases, followed by reaction with carbon dioxide . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.
Chemical Reactions Analysis
1-(Trifluoromethyl)naphthalene-2-carboxaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The trifluoromethyl group can participate in electrophilic aromatic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles for substitution reactions. Major products formed from these reactions include trifluoromethylated carboxylic acids, alcohols, and substituted naphthalenes.
Scientific Research Applications
1-(Trifluoromethyl)naphthalene-2-carboxaldehyde is utilized in various scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex fluorinated compounds.
Biology: It is used in the study of fluorinated biomolecules and their interactions.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1-(Trifluoromethyl)naphthalene-2-carboxaldehyde involves its interaction with various molecular targets and pathways. The trifluoromethyl group significantly influences the compound’s reactivity and selectivity, affecting the kinetic acidity of the naphthalene ring. This, in turn, impacts the compound’s ability to participate in various chemical reactions .
Comparison with Similar Compounds
1-(Trifluoromethyl)naphthalene-2-carboxaldehyde can be compared with other trifluoromethylated compounds, such as:
Trifluoromethylbenzaldehyde: Similar in structure but with a benzene ring instead of a naphthalene ring.
Trifluoromethylphenylacetaldehyde: Contains a phenyl ring with a trifluoromethyl group and an aldehyde group.
Trifluoromethylated aromatic and alkyl compounds: These compounds share the trifluoromethyl group but differ in their core structures and reactivity. The uniqueness of this compound lies in its naphthalene ring structure, which provides distinct chemical properties and reactivity compared to other trifluoromethylated compounds.
Properties
CAS No. |
364064-69-7 |
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Molecular Formula |
C12H7F3O |
Molecular Weight |
224.18 g/mol |
IUPAC Name |
1-(trifluoromethyl)naphthalene-2-carbaldehyde |
InChI |
InChI=1S/C12H7F3O/c13-12(14,15)11-9(7-16)6-5-8-3-1-2-4-10(8)11/h1-7H |
InChI Key |
SLTVJGDNXPGSHU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2C(F)(F)F)C=O |
Origin of Product |
United States |
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